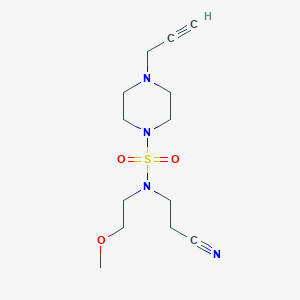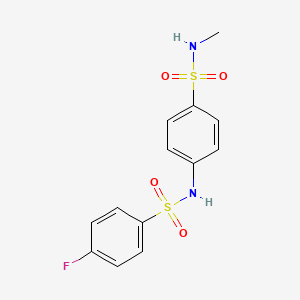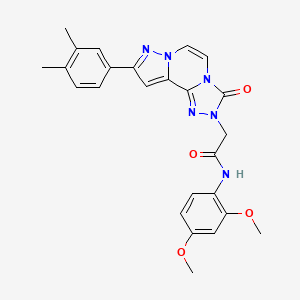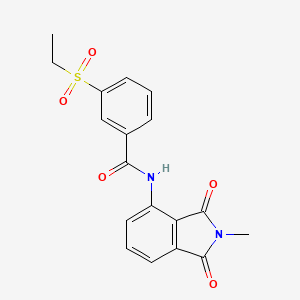
N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide, also known as CMPS, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. In
Wirkmechanismus
The exact mechanism of action of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs). These enzymes play a crucial role in various physiological and pathological processes such as tissue remodeling, inflammation, and tumor growth. By inhibiting these enzymes, N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide may have a therapeutic effect in various diseases.
Biochemical and Physiological Effects:
N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs and CAs, which play a crucial role in various physiological and pathological processes. In addition, it has also been shown to have anti-inflammatory and anti-cancer properties. Furthermore, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide is its potential as a therapeutic agent in various diseases. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-angiogenic properties. In addition, it has also been studied for its potential in the treatment of neurodegenerative diseases. However, one of the limitations of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide is its limited solubility in water, which may pose a challenge in its formulation for clinical use.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide. One of the future directions is the development of more efficient synthesis methods for N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide. In addition, further studies are needed to fully understand the mechanism of action of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide. Furthermore, more studies are needed to explore the potential of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide as a therapeutic agent in various diseases. Finally, more studies are needed to explore the safety and toxicity profile of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide.
Conclusion:
In conclusion, N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-angiogenic properties. In addition, it has also been studied for its potential in the treatment of neurodegenerative diseases. However, further studies are needed to fully understand the mechanism of action of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide and explore its potential as a therapeutic agent in various diseases.
Synthesemethoden
The synthesis of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide involves a series of chemical reactions that lead to the formation of the final product. The first step involves the reaction of 4-prop-2-ynylpiperazine with 2-chloroethyl cyanoacetate, which leads to the formation of N-(2-cyanoethyl)-4-prop-2-ynylpiperazine. This intermediate product is then reacted with 2-methoxyethylamine to form N-(2-cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine. Finally, this compound is reacted with sulfamic acid to form the final product, N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. In addition, it has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-3-6-15-8-10-17(11-9-15)21(18,19)16(7-4-5-14)12-13-20-2/h1H,4,6-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKGJKIWXZYZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC#N)S(=O)(=O)N1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}-acetic acid](/img/structure/B2671505.png)
![4-bromo-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671506.png)
![ethyl 4-({[({1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetyl}amino)benzoate](/img/structure/B2671508.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2671509.png)
amine](/img/structure/B2671510.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2671515.png)
![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide](/img/structure/B2671518.png)

![(E)-3-(Furan-2-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2671520.png)

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2671523.png)
![2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2671526.png)